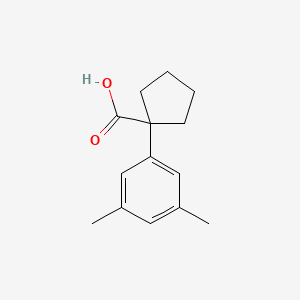

1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 3,5-dimethylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with cyclopentanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylate salts or esters.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Carboxylate salts, esters.

Reduction: Alcohols, aldehydes.

Substitution: Nitro compounds, halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C14H18O2

- Molecular Weight : 218.29 g/mol

- IUPAC Name : 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid

The compound features a cyclopentane ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group. This unique configuration contributes to its reactivity and interaction with biological systems.

Chemistry

This compound serves as an important building block in organic synthesis. It can be utilized in the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a versatile intermediate.

Biology

In biological research, this compound has potential applications in studying enzyme interactions and metabolic pathways. Its structural features may allow it to act as an enzyme inhibitor or modulator, providing insights into biochemical processes.

Medicine

The compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain relief and inflammation reduction. Additionally, its unique structure could lead to the discovery of new pharmacological agents.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals and materials. Its properties may enhance the performance of products in various sectors, including coatings, plastics, and rubber manufacturing.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a precursor in the synthesis of novel analgesics. The research demonstrated that derivatives of this compound exhibited significant pain-relieving effects in animal models, suggesting its potential for further development into therapeutic agents.

Case Study 2: Agrochemical Applications

Research focused on the application of this compound in agrochemicals revealed that it could be used to synthesize herbicides with improved efficacy. The study showed that derivatives based on this compound provided enhanced selectivity against target weeds while minimizing damage to crops.

Mecanismo De Acción

The mechanism of action of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of cyclopentane.

1-(3,5-Dimethylphenyl)propanoic acid: Similar aromatic substitution but with a shorter aliphatic chain.

Uniqueness: 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. Its cyclopentane ring provides a different steric environment compared to cyclohexane or propanoic acid derivatives, influencing its reactivity and interactions.

Actividad Biológica

1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H18O2 and a molecular weight of 218.3 g/mol. Its structure features a cyclopentane ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group, which plays a crucial role in its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing the compound's binding affinity and specificity towards these targets.

Key Mechanisms Identified:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Regulation of Gene Expression : It has been shown to modulate the expression of genes associated with inflammation and cancer pathways .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its capacity to reduce inflammatory markers in human cell lines. For instance, treatment with this compound has led to decreased levels of cytokines such as IL-6 and TNF-alpha in stimulated macrophages.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving glioblastoma cell lines (U251-MG), it was observed that treatment with this compound resulted in significant reductions in cell proliferation. Specifically, at concentrations around 400 nM, it decreased cellular growth by downregulating key oncogenes and upregulating tumor suppressor genes .

Case Study 1: Glioblastoma Cell Line

A study investigated the effects of this compound on U251-MG glioblastoma cells. The results showed:

- Cell Proliferation : A significant decrease in cell number was noted after treatment with the compound.

- Gene Expression : RNA sequencing revealed that 993 transcripts were differentially expressed post-treatment, indicating a broad impact on cellular signaling pathways related to cancer .

Case Study 2: Inflammatory Response

Another study assessed the compound's effects on inflammatory responses in human peripheral blood mononuclear cells (PBMCs). Results indicated that:

- Cytokine Levels : There was a marked reduction in pro-inflammatory cytokines following treatment.

- Safety Profile : The compound exhibited low cytotoxicity even at high concentrations (up to 5200 µM), suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid | Cyclohexane derivative | Similar anti-inflammatory properties |

| 1-(3,5-Dimethylphenyl)propanoic acid | Propanoic acid derivative | Less potent in anticancer activity |

| 1-(4-Methylphenyl)cyclopentanecarboxylic acid | Cyclopentane derivative | Lower anti-inflammatory effects |

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYFKAXGSUWRBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.